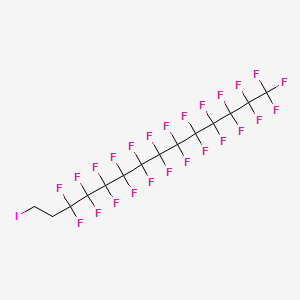

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-Pentacosafluoro-14-iodotetradecane

説明

特性

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-pentacosafluoro-14-iodotetradecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H4F25I/c15-3(16,1-2-40)4(17,18)5(19,20)6(21,22)7(23,24)8(25,26)9(27,28)10(29,30)11(31,32)12(33,34)13(35,36)14(37,38)39/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXLDZXWSFMBRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CI)C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H4F25I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2067535 | |

| Record name | 1-Iodo-1H,1H,2H,2H-perfluorotetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

774.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30046-31-2 | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-Pentacosafluoro-14-iodotetradecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30046-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H,1H,2H,2H-Perfluorotetradecyliodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030046312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-pentacosafluoro-14-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Iodo-1H,1H,2H,2H-perfluorotetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-pentacosafluoro-14-iodotetradecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUOROLAURYLETHYL IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0Y1907HS3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

作用機序

Target of Action

This compound is a perfluorinated alkyl iodide, and such compounds are generally used in the preparation of other chemical substances.

Mode of Action

It’s known that perfluorinated alkyl iodides can act as precursors in the synthesis of other fluorinated compounds.

Pharmacokinetics

The compound is sparingly soluble in chloroform and slightly soluble in ethyl acetate and methanol, which could potentially influence its bioavailability.

生物活性

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-Pentacosafluoro-14-iodotetradecane (commonly referred to as PFAS) is a member of the perfluoroalkyl and polyfluoroalkyl substances (PFAS) family. These compounds are recognized for their unique chemical properties and persistent nature in the environment. This article explores the biological activity of PFAS with a focus on its toxicological effects and potential health implications.

PFAS compounds are characterized by a chain of carbon atoms fully fluorinated with fluorine atoms. The specific structure of pentacosafluoro-14-iodotetradecane includes:

- Molecular Formula : C14H4F25I

- Molecular Weight : 585.06 g/mol

- CAS Number : 307-55-1

These properties contribute to the compound's stability and resistance to degradation.

Toxicological Effects

Research indicates that PFAS compounds can have significant toxicological effects on human health and the environment. Key findings include:

- Endocrine Disruption : PFAS can interfere with hormonal systems in humans and wildlife. They have been shown to bind to hormone receptors such as the Vitamin D receptor (VDR), potentially leading to disruptions in calcium metabolism and immune function .

- Immune System Impact : Studies have suggested that exposure to PFAS may lead to immune suppression. A review indicated that certain PFAS could impair vaccine responses and increase susceptibility to infections .

- Carcinogenic Potential : Some studies have linked PFAS exposure to increased risks of certain cancers. For instance, perfluorooctanoic acid (PFOA), a well-studied PFAS compound similar in structure to pentacosafluoro-14-iodotetradecane has been associated with kidney and testicular cancer .

Case Studies

Several case studies have documented the biological activity of PFAS:

- Case Study on Immune Function : A cohort study involving firefighters exposed to PFAS through firefighting foam revealed altered immune responses and increased incidence of autoimmune diseases .

- Epidemiological Studies : Research conducted in populations near manufacturing sites for PFAS has shown elevated levels of cholesterol and liver enzymes among residents compared to those living further away from such sites .

- Animal Studies : Experimental studies on rodents exposed to PFAS showed significant changes in liver function and lipid metabolism. These findings suggest potential implications for human health regarding metabolic disorders .

The biological activity of pentacosafluoro-14-iodotetradecane is largely attributed to its ability to interact with various biological pathways:

- Binding Affinity : Molecular docking studies indicate that PFAS can competitively bind to VDR with affinities comparable or superior to natural ligands . This binding disrupts normal VDR function leading to altered gene expression related to calcium homeostasis and immune response.

- Bioaccumulation : The persistence of PFAS in biological systems raises concerns about bioaccumulation. Long-term exposure can lead to elevated concentrations in human tissues and blood .

Environmental Impact

PFAS compounds are persistent pollutants found in water supplies globally. Their resistance to environmental degradation poses significant challenges for remediation efforts. The presence of these compounds in drinking water has raised public health concerns due to their potential toxicity.

科学的研究の応用

Environmental Science

Pentacosafluoro compounds are studied for their environmental persistence and potential health impacts. They belong to the category of per- and polyfluoroalkyl substances (PFAS), which are notorious for their resistance to degradation in the environment. Research indicates that these compounds can accumulate in living organisms and may disrupt endocrine systems.

Key Findings :

- Studies have shown that PFAS can bind to the Vitamin D receptor (VDR), potentially leading to adverse health effects such as immune suppression and endocrine disruption .

- The persistence of these compounds in water supplies raises concerns regarding their long-term environmental impact and regulatory measures needed to mitigate exposure.

Material Science

Pentacosafluoro compounds are utilized in the development of advanced materials with unique surface properties. Their fluorinated nature imparts excellent water and oil repellency.

Applications :

- Used in coatings for textiles and surfaces to enhance stain resistance.

- Potential applications in aerospace materials where low friction and high durability are essential.

Pharmaceutical Research

The unique chemical structure of pentacosafluoro compounds is being explored for drug delivery systems. Their ability to form stable complexes with biological molecules can be advantageous in designing novel therapeutics.

Case Studies :

- Research into the binding affinity of PFAS with various biological receptors indicates potential uses in targeted drug delivery systems .

- Investigations into the biocompatibility of these fluorinated compounds are ongoing to assess their suitability for use in medical devices.

類似化合物との比較

Research Findings and Implications

- Self-Assembled Monolayers (FSAMs): The target compound’s terminal iodine and C₁₄ chain optimize monolayer stability for sensor and semiconductor applications .

- Environmental Persistence : PFAIs like the target compound resist biodegradation due to strong C–F bonds, necessitating strict regulatory controls .

- Synthetic Utility : Iodinated PFAIs serve as precursors for synthesizing thiols, alcohols, and other derivatives via iodine displacement reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。